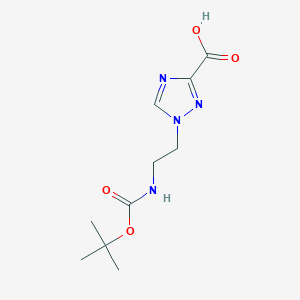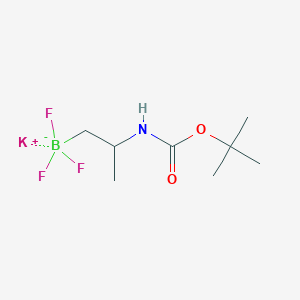
(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride,cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis” is a chiral organic compound with the following chemical structure:
(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis
This compound belongs to the class of pyrrolidine derivatives and contains both amine and hydrochloride functional groups. Its stereochemistry is defined by the (3R,4S) configuration.
Métodos De Preparación
Synthetic Routes:: The synthetic routes for “(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis” involve the following steps:
Starting Material: Begin with suitable starting materials, such as commercially available compounds or intermediates.
Chiral Synthesis: As this compound is chiral, enantioselective synthesis is crucial. Chiral reagents or catalysts can be employed to obtain the desired stereochemistry.
Pyrrolidine Ring Formation: Construct the pyrrolidine ring using appropriate reagents and conditions.
Amination: Introduce amino groups at the appropriate positions.
Hydrochloride Salt Formation: Convert the free base to its hydrochloride salt.
Industrial Production:: The industrial production of this compound may involve large-scale chiral synthesis, purification, and isolation. Specific industrial methods would depend on proprietary processes used by manufacturers.
Análisis De Reacciones Químicas
Reactions:: “(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis” can undergo various reactions, including:
Oxidation: Oxidative transformations of functional groups.
Reduction: Reduction of carbonyl groups or other functional groups.
Substitution: Nucleophilic substitution reactions.
Other Transformations: Depending on the specific substituents, it may participate in additional reactions.
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). Major products could include amine oxides.
Reduction: Employ reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Reduction products may include corresponding amines.
Substitution: React with nucleophiles (e.g., amines, thiols) to form substituted derivatives.
Aplicaciones Científicas De Investigación
“(3R,4S)-pyrrolidine-3,4-diaminetrihydrochloride, cis” finds applications in:
Medicine: Potential as a chiral intermediate for drug synthesis.
Chemical Research: Used in the development of novel ligands or catalysts.
Industry: May serve as a building block for fine chemicals.
Mecanismo De Acción
The exact mechanism of action for this compound depends on its specific applications. It could interact with biological targets, enzymes, or receptors, leading to various effects.
Comparación Con Compuestos Similares
Remember that further research and consultation with specialized literature would provide deeper insights into this compound’s unique features and potential.
ChemicalBook: Structure Search CAS Database: Compound Information CAS Database: (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid CAS Database: (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone
Propiedades
Fórmula molecular |
C4H14Cl3N3 |
|---|---|
Peso molecular |
210.53 g/mol |
Nombre IUPAC |
(3S,4R)-pyrrolidine-3,4-diamine;trihydrochloride |
InChI |
InChI=1S/C4H11N3.3ClH/c5-3-1-7-2-4(3)6;;;/h3-4,7H,1-2,5-6H2;3*1H/t3-,4+;;; |
Clave InChI |
MMERUENHQOAXRE-NSHFDXEUSA-N |
SMILES isomérico |
C1[C@H]([C@H](CN1)N)N.Cl.Cl.Cl |
SMILES canónico |
C1C(C(CN1)N)N.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate](/img/structure/B13515606.png)

![3-[(3-Bromopyridin-2-yl)oxy]propan-1-aminedihydrochloride](/img/structure/B13515612.png)
![rac-(1R,5R)-5-{[(benzyloxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid](/img/structure/B13515625.png)


![3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride](/img/structure/B13515648.png)
